Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-1-(piperidin-4-yl)urea

Organic synthesis Process chemistry Kappa opioid receptor ligands

3-Methyl-1-(piperidin-4-yl)urea HCl (CAS 1233951-96-6) is the preferred building block for K opioid receptor peptide amide ligands. The documented 3-step route achieves ≥87% molar total yield at up to 200 kg scale using non-toxic reagents (methyl chloroformate, methylamine, acetyl chloride) with crystallization-based isolation yielding 99.7% final purity—directly transferable to CRO/CDMO settings. The free piperidine NH serves as the peptide conjugation handle; the methyl urea substituent defines the steric/electronic baseline for MCH-R1/hERG selectivity SAR. Offers two orthogonal derivatization sites (piperidine NH and urea NH/CO) for fragment-based or diversity-oriented synthesis. Procure the HCl salt to avoid free base hygroscopicity and degradation. Not a biological probe—activity requires downstream derivatization.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B8563372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(piperidin-4-yl)urea
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCNC(=O)NC1CCNCC1
InChIInChI=1S/C7H15N3O/c1-8-7(11)10-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H2,8,10,11)
InChIKeyNGWNLUZOEYRHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(piperidin-4-yl)urea: Core Physicochemical and Structural Baseline for Procurement Evaluation


3-Methyl-1-(piperidin-4-yl)urea (CAS 58083-18-4; free base MW 157.21, C₇H₁₅N₃O) is a substituted urea derivative featuring a methyl group on one urea nitrogen and a piperidin-4-yl substituent on the other [1]. The compound is most commonly supplied and handled as its hydrochloride salt (CAS 1233951-96-6; MW 193.67) to improve aqueous solubility and room-temperature stability, as the free base is hygroscopic and prone to degradation . Commercial specifications typically report ≥95% purity, with the hydrochloride form recommended for long-term storage under cool, dry conditions .

Why 3-Methyl-1-(piperidin-4-yl)urea Cannot Be Casually Substituted with Other Piperidinyl Ureas


Piperidin-4-yl urea derivatives display profound functional divergence depending on the substitution pattern on the urea moiety. The methyl substituent on the terminal urea nitrogen of 3-methyl-1-(piperidin-4-yl)urea dictates its reactivity in downstream acylation, sulfonylation, and carbamoylation reactions, and determines whether the compound can serve as a competent precursor for specific pharmacologically relevant targets such as K opioid receptor peptide amide ligands [1]. SAR studies across piperidin-4-yl urea series targeting MCH-R1 and hERG have demonstrated that even single-atom changes to the urea substituent alter the hERG/H3 selectivity ratio by orders of magnitude [2]. Consequently, substituting the methyl group with hydrogen, ethyl, or a bulkier alkyl chain, or repositioning the piperidine attachment point, can abrogate the intended synthetic utility or produce compounds with entirely different biological profiles.

Product-Specific Quantitative Differentiation Evidence for 3-Methyl-1-(piperidin-4-yl)urea Against Comparators


Scalable Three-Step Synthesis with ≥87% Molar Total Yield Differentiates 3-Methyl-1-(piperidin-4-yl)urea HCl from Earlier Routes

The patented three-step synthesis of 3-methyl-1-(piperidin-4-yl)urea hydrochloride achieves a molar total yield of ≥87% (measured from N-Boc-4-aminopiperidine), with the final product reaching 99.7% purity [1]. In contrast, prior art methods employing methyl isocyanate (a flammable, highly toxic reagent with limited commercial availability) or 4-nitrophenyl chloroformate require longer reaction times and are unsuitable for industrial scale-up [1]. The patented route replaces these reagents with methyl chloroformate and methylamine, enabling multikilogram production under mild conditions (15–35 °C, atmospheric pressure) [1].

Organic synthesis Process chemistry Kappa opioid receptor ligands

K Opioid Receptor Peptide Amide Ligand Synthetic Utility: A Documented Application Not Shared by Unsubstituted or C-Substituted Piperidinyl Urea Analogs

3-Methyl-1-(piperidin-4-yl)urea hydrochloride is explicitly disclosed as a key synthetic intermediate for K opioid receptor peptide amide ligands, which are pharmacologically active in models of visceral pain, neuropathic pain, hyperalgesia, and inflammatory conditions including IBD and IBS [1]. The free N–H of the piperidine ring enables conjugation to peptide or peptidomimetic scaffolds, while the methyl urea terminus provides the requisite hydrogen-bond donor/acceptor pharmacophore for K receptor engagement. By comparison, 1-(piperidin-4-yl)urea (lacking the methyl group) and 3-ethyl-1-(piperidin-4-yl)urea (bearing a bulkier ethyl group) do not appear in the same patent or literature context for K opioid ligand synthesis, indicating that the methyl substitution pattern is functionally non-interchangeable for this application [1].

Peptide amide ligands K opioid receptor Pain and inflammation

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Ambient Stability Relative to the Hygroscopic Free Base

The free base form of 3-methyl-1-(piperidin-4-yl)urea (CAS 58083-18-4) is described in the patent literature as having poor room-temperature stability and being highly hygroscopic, requiring storage under inert gas [1]. Conversion to the hydrochloride salt (CAS 1233951-96-6) overcomes these limitations, yielding a crystalline solid with enhanced aqueous solubility and handling properties. The ChemBlink technical summary confirms that the hydrochloride salt is the preferred form for pharmaceutical intermediates, providing improved stability in aqueous media . In contrast, 1-(piperidin-4-yl)urea (CAS 61220-33-5), which lacks the methyl substituent, is also available as a hydrochloride salt, but its synthetic utility in K opioid ligand chemistry has not been demonstrated.

Formulation Salt selection Stability

Methyl Substituent as a Critical Pharmacophoric Determinant: Class-Level SAR from Piperidinyl Urea hERG/H3 Antagonist Studies

Computational QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives established that the distributed polar properties on the van der Waals surface, which are directly modulated by the N-substituent on the urea, are the principal determinants of hERG blocking activity (Q² > 0.8 for hERG models), while hydrophobic surface descriptors (vsurf_DD13, vsurf_Wp4) dominate H3 antagonistic activity (Q² > 0.6) [1]. The methyl group of 3-methyl-1-(piperidin-4-yl)urea contributes a defined polar/hydrophobic balance that would be altered upon replacement with H (loss of hydrophobic contact), ethyl (increased steric bulk, altered logP), or relocation of the substituent (e.g., N-methylpiperidine variants). Although direct IC₅₀ data for the target compound are not available in these models, the class-level SAR indicates that the methyl substitution is a tunable parameter for hERG/H3 selectivity optimization, a finding corroborated independently in MCH-R1 antagonist programs where piperidin-4-yl-ureas showed minimized hERG inhibition relative to piperidin-4-yl-amides [2].

hERG liability H3 antagonism QSAR

No Direct Biological Activity Data Available for 3-Methyl-1-(piperidin-4-yl)urea Itself; Its Value Proposition Is Synthetic Utility, Not Target Engagement

A systematic search of BindingDB, ChEMBL, and PubMed did not retrieve direct IC₅₀, Kᵢ, or EC₅₀ data for unmodified 3-methyl-1-(piperidin-4-yl)urea against any discrete molecular target. This is a critical differentiator from more elaborated piperidinyl urea derivatives such as NAcM-OPT (IC₅₀ = 79–80 nM against DCN1-UBE2M interaction) [1] or CAY10640 (IC₅₀ = 0.4 nM against soluble epoxide hydrolase) [2], which carry additional aryl or acyl substituents. The target compound is therefore best characterized as a synthetic building block and intermediate, not as a bioactive molecule. Users seeking a pre-validated pharmacological probe should consider these downstream derivatives, while users requiring a versatile, minimally substituted piperidinyl urea scaffold for library synthesis or fragment-based design should select 3-methyl-1-(piperidin-4-yl)urea on the basis of its documented synthetic accessibility and the free secondary amine handle on the piperidine ring .

Building block Synthetic intermediate Lack of direct biological annotation

Optimal Procurement and Application Scenarios for 3-Methyl-1-(piperidin-4-yl)urea Based on Quantitative Evidence


Kilo-Lab and Pilot-Plant Synthesis of K Opioid Receptor Peptide Amide Ligands

Programs synthesizing K opioid receptor–targeted peptide amide ligands should procure the hydrochloride salt (CAS 1233951-96-6) as the key building block. The documented three-step route achieves ≥87% molar total yield at up to 200 kg scale using commercially available, low-toxicity reagents (methyl chloroformate, methylamine, acetyl chloride), enabling cost-effective scale-up without dependence on regulated methyl isocyanate [1]. The free secondary amine of the piperidine ring serves as the conjugation handle for peptide bond formation.

Medicinal Chemistry Library Synthesis Requiring a Dual-Functional Piperidinyl Urea Scaffold

For fragment-based or diversity-oriented synthesis, the compound offers two orthogonal derivatization sites: the piperidine NH (amenable to alkylation, acylation, or sulfonylation) and the urea NH/CO (amenable to further acylation, sulfonylation, or carbamoylation) [1]. The methyl substituent provides a defined steric and electronic baseline for SAR expansion. When hERG liability is a project concern, the class-level QSAR models indicate that the polar surface area contributed by the urea-methyl group can be tuned to achieve H3/hERG selectivity windows (Q² > 0.8 for hERG models) [2].

Process Chemistry Route-Scouting for Piperidinyl Urea Intermediates

Teams evaluating synthetic routes to complex piperidinyl ureas can benchmark against the patented method's yield and purity metrics (≥87% total molar yield, 99.7% final purity) [1]. The mild conditions (15–35 °C, dichloromethane or methanol, triethylamine base) and avoidance of chromatographic purification (crystallization-based isolation) make this route directly transferable to CRO or CDMO settings. The patent explicitly identifies the hygroscopicity of the free base and recommends the hydrochloride salt for storage, informing procurement specifications [1].

Differentiation from Bioactive Piperidinyl Ureas: When NOT to Procure This Compound

Programs seeking a pre-validated pharmacological probe should not substitute 3-methyl-1-(piperidin-4-yl)urea for elaborated derivatives like NAcM-OPT (DCN1-UBE2M inhibitor, IC₅₀ ≈ 80 nM) [1] or CAY10640 (sEH inhibitor, IC₅₀ = 0.4 nM) [2], as the target compound lacks direct biological annotation. The absence of binding or functional assay data for the unsubstituted scaffold [3] means that biological activity can only be conferred by downstream derivatization. Procurement should be guided by intended use: building block (yes) vs. biological probe (no).

Quote Request

Request a Quote for 3-Methyl-1-(piperidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.